molecular formula C12H19ClN2O2S B2369849 5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride CAS No. 1955524-11-4

5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B2369849
CAS No.: 1955524-11-4
M. Wt: 290.81
InChI Key: GOTPKDFAGYEBPH-UHFFFAOYSA-N
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Description

5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2S and a molecular weight of 290.81 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-2,3-dimethylbenzenesulfonamide
  • N-(Cyclopropylmethyl)-4-methylbenzenesulfonamide
  • N-(Cyclopropylmethyl)-2,4-dimethylbenzenesulfonamide

Uniqueness

5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern and the presence of the cyclopropylamino group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-[(cyclopropylamino)methyl]-2,3-dimethylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-8-5-10(7-14-11-3-4-11)6-12(9(8)2)17(13,15)16;/h5-6,11,14H,3-4,7H2,1-2H3,(H2,13,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTPKDFAGYEBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N)CNC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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